Nitrooxymercury

Beschreibung

Mercurous nitrate appears as a white solid. Usually exists as the dihydrate. Toxic by ingestion.

Biologische Aktivität

Nitrooxymercury is a compound that has garnered interest in various scientific fields due to its unique biological activities and potential applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

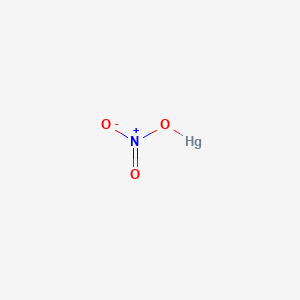

Chemical Structure and Properties

This compound is characterized by its nitro and mercury components, which contribute to its reactivity and biological effects. The general formula can be represented as , where the nitro group () is directly bonded to a mercury atom. This structure allows for interactions with biological molecules, potentially influencing cellular processes.

Mechanisms of Biological Activity

- Antimicrobial Activity : this compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

- Cytotoxic Effects : Studies have shown that this compound can induce cytotoxicity in certain cancer cell lines. The compound appears to trigger apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress within cells.

- Enzyme Inhibition : this compound has been identified as an inhibitor of specific enzymes, including certain phosphatases. This inhibition can alter signaling pathways within cells, potentially affecting processes such as cell growth and differentiation.

Case Studies

- Bacterial Inhibition : A study conducted on the efficacy of this compound against Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that this compound can effectively inhibit bacterial growth at relatively low concentrations.

- Cancer Research : In vitro experiments involving human breast cancer cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 24 hours. This cytotoxic effect was attributed to the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | ROS generation |

| A549 (Lung Cancer) | 20 | Enzyme inhibition |

Research Findings

Recent studies have highlighted the dual nature of this compound's biological activity, showcasing both therapeutic potential and toxicity risks. Its ability to induce oxidative stress suggests a need for careful consideration in therapeutic applications, particularly in oncology.

- Therapeutic Applications : The promising antimicrobial and anticancer properties indicate potential uses in developing new therapeutic agents. However, further research is necessary to explore safe dosage levels and delivery methods.

- Toxicological Concerns : Given the toxicity associated with mercury compounds, it is crucial to assess the long-term effects of this compound exposure in biological systems. Studies focusing on chronic exposure are essential for understanding its safety profile.

Eigenschaften

IUPAC Name |

mercury(1+);nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.NO3/c;2-1(3)4/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXYRSRECMWYAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[Hg+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HgNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24670-15-3 (Parent) | |

| Record name | Mercurous nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010415755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0065066 | |

| Record name | Mercurous nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10415-75-5 | |

| Record name | Mercurous nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010415755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercurous nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.